![molecular formula C10H9BrClF2N B2491491 3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride CAS No. 2567503-89-1](/img/structure/B2491491.png)
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidines are a class of organic compounds characterized by a four-membered ring structure containing three carbon atoms and one nitrogen atom. They are of interest due to their potential in medicinal chemistry and organic synthesis.
Synthesis Analysis
Azetidines, such as 3,3-dichloroazetidines, are synthesized through various methodologies, including reduction of azetidinones and cycloaddition reactions. For example, 2-aryl-3,3-dichloroazetidines can be obtained by reduction of 4-aryl-3,3-dichloro-2-azetidinones, synthesized via a ketene-imine [2+2] cycloaddition (Dejaegher, Mangelinckx, & De Kimpe, 2002).
Molecular Structure Analysis
The molecular structure of azetidines is crucial for their reactivity and properties. For instance, the presence of substituents like halogens or trifluoromethyl groups can significantly influence the chemical behavior of these compounds. Computational analyses have been used to rationalize the reactivity and stability of substituted azetidines (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & De Kimpe, 2011).
Chemical Reactions and Properties
Azetidines undergo various chemical reactions, including ring contraction, nucleophilic substitution, and cycloaddition, offering pathways to synthesize complex organic molecules. The reactivity can be modulated by substituents, as seen in the synthesis of 3,3-dichloroazetidines from N-(1-aryl-2,2-dichloroethylidene)amines and aromatic aldehydes (Aelterman, De Kimpe, & Declercq, 1998).
科学的研究の応用
Synthesis and Characterization in Medicinal Chemistry
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride and its derivatives are primarily explored for their synthetic utility in medicinal chemistry. The compounds, including various azetidines and piperidines, are synthesized and characterized for their potential in creating novel compounds with biological activity. For instance, the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines has been explored as a method to produce compounds that are valuable templates in medicinal chemistry (Mollet et al., 2011).
Applications in Antimicrobial Research
Derivatives of azetidines, including those with bromo and difluorophenyl groups, are investigated for their potential antimicrobial properties. The synthesis and characterization of substituted phenyl azetidines have been studied, with the aim of assessing their antimicrobial activity, indicating a potential use in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Synthesis of Functionalized Azetidines
The synthetic utility of bromo and ethyl azetidines, closely related to the compound , has been demonstrated by the preparation of various functionalized azetidines. These compounds have been used as precursors for synthesizing novel functionalized azetidines and spirocyclic azetidine building blocks, which are significant in the development of new chemical entities for various applications (Stankovic et al., 2013).
Exploration in Energetic Materials
Certain azetidine derivatives are investigated for their energetic properties. For example, 3-(Bromoethynyl)azetidine has been studied for its highly energetic building block properties, indicating potential applications in the field of energetic materials (Kohler et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-[(4-bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2N.ClH/c11-8-2-1-7(9(12)10(8)13)3-6-4-14-5-6;/h1-3,14H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYADGWJAFVBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C(=C(C=C2)Br)F)F)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

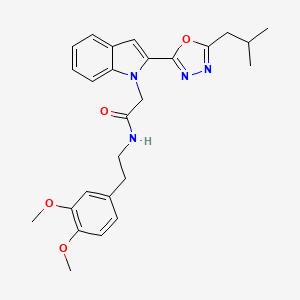
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
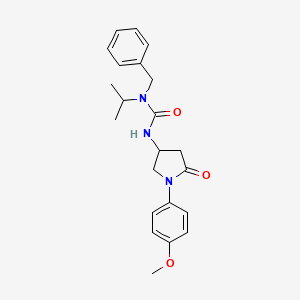
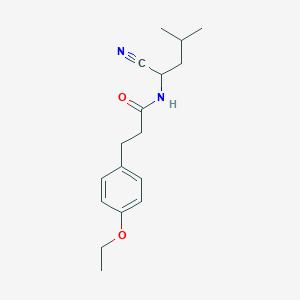
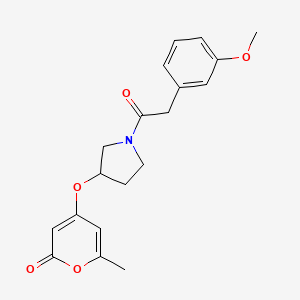
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
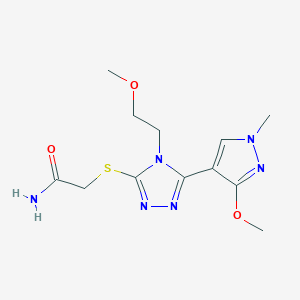

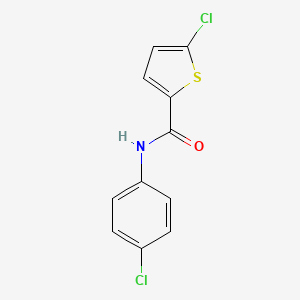
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
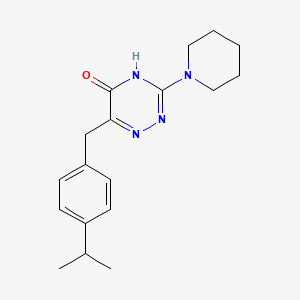
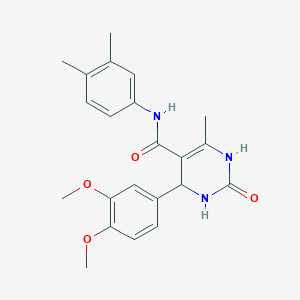
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)